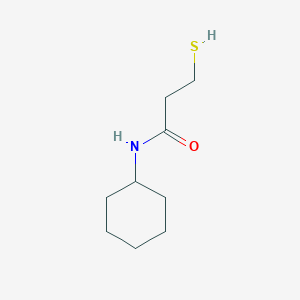

N-Cyclohexyl-3-sulfanylpropanamide

説明

特性

CAS番号 |

2935-89-9 |

|---|---|

分子式 |

C9H17NOS |

分子量 |

187.30 g/mol |

IUPAC名 |

N-cyclohexyl-3-sulfanylpropanamide |

InChI |

InChI=1S/C9H17NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h8,12H,1-7H2,(H,10,11) |

InChIキー |

IILDNJFHFXLQQU-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)NC(=O)CCS |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

The compound belongs to a broader class of N-substituted propanamide derivatives. Below, we compare its structural and functional attributes with key analogs.

Structural Features and Functional Group Variations

N-Cyclohexyl-3-sulfanylpropanamide

- Key substituents : Cyclohexyl (amide nitrogen), sulfanyl (-SH, C3 position).

- Molecular weight: Estimated ~189.3 g/mol (based on formula C₉H₁₇NOS).

- Properties: High reactivity of the thiol group (prone to oxidation or disulfide formation). Moderate solubility in organic solvents due to cyclohexyl group. Potential applications in thiol-ene click chemistry or as a cysteine mimic in peptide synthesis .

N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide

- Key substituents : Indole ring (C3 position).

- Molecular weight : Higher (~340–360 g/mol, exact unspecified).

- Lower reactivity compared to thiol-containing analogs; suited for stability in lab research (as indicated in safety data sheets) .

N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide

- Key substituents: Dihydropyrimidinone and p-tolyl groups.

- Molecular weight : ~424 g/mol (C₂₄H₂₉N₃O₂S).

- Properties: Crystalline structure confirmed via X-ray diffraction (R factor = 0.048), indicating high purity and stability. Potential use in crystallography or as a scaffold for heterocyclic drug development .

N-Cyclohexyl-N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide

Physicochemical and Functional Comparisons

準備方法

Reaction of Cyclohexylamine with Carbon Disulfide

Cyclohexylamine reacts with carbon disulfide (CS₂) in aqueous medium under controlled conditions to form the dithiocarbamate salt. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by proton transfer to yield the ammonium dithiocarbamate.

Procedure :

-

Freshly distilled cyclohexylamine (60 mmol) is mixed with water (50 mL) in an ice bath.

-

Carbon disulfide (21 mmol) is added dropwise with vigorous stirring.

-

The mixture is stirred for 1–2 hours, yielding a white crystalline precipitate.

Key Data :

-

Yield : 98%

-

Melting Point : 188–189°C

-

¹H NMR (CDCl₃) : δ 8.00–8.06 (4H, m, NH), 4.15–3.95 (1H, m, CH), 1.98–0.96 (20H, m, CH₂).

Thiolation of Propanamide Precursors

The dithiocarbamate salt facilitates thiolation reactions, replacing oxygen-based functional groups with sulfur.

Thiation of Chlorinated Intermediates

Chlorinated precursors, such as 2-chloro-3-phenylquinoxaline, undergo thiolation when heated with the dithiocarbamate salt in chloroform. This substitutes the chlorine atom with a sulfanyl group.

Procedure :

-

Chlorinated substrate (2.5 mmol) and dithiocarbamate salt (2.5 mmol) are refluxed in chloroform at 61°C for 12 hours.

-

The mixture is concentrated, and ethanol is added to precipitate the product.

Key Data :

Michael Addition for Propanamide Chain Formation

The sulfanyl group is incorporated into the propanamide backbone via Michael addition reactions using acrylic acid derivatives.

Reaction with Methyl Acrylate

Thione compounds react with methyl acrylate in the presence of triethylamine to form S-alkylated propanamide esters.

Procedure :

-

Thione substrate (1.0 mmol) and triethylamine (2.0 mmol) are dissolved in ethanol.

-

Methyl acrylate (1.0 mmol) is added, and the mixture is refluxed for 4–6 hours.

Key Data :

Amidation with Cyclohexylamine

The final step involves amidation to introduce the cyclohexyl group.

Hydrazide Intermediate Formation

Esters are converted to hydrazides via reflux with hydrazine hydrate, followed by reaction with cyclohexylamine.

Procedure :

-

Ester (1.0 mmol) and hydrazine hydrate (5.0 mmol) are refluxed in ethanol for 4 hours.

-

The hydrazide intermediate is isolated and reacted with cyclohexylamine in the presence of triethylamine.

Key Data :

Alternative Routes: Mitsunobu and Reductive Amination

Mitsunobu Reaction

Phenol derivatives are coupled with cyclohexanol analogs using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP).

Procedure :

-

Phenol (1.0 mmol), cyclohexanol derivative (1.2 mmol), DIAD, and TPP are stirred in THF at 0°C.

-

The mixture is warmed to room temperature and stirred for 12 hours.

Key Data :

Analytical Validation and Quality Control

Spectroscopic Characterization

Chromatographic Purity

HPLC analysis using C18 columns and acetonitrile/water gradients ensures >98% purity.

Challenges and Optimization

Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。